Terbufos oxon sulfone
Overview
Description
Terbufos oxon sulfone is a chemical compound that belongs to the organophosphate family. It is a metabolite of terbufos, which is widely used as an insecticide and nematicide. This compound is known for its potent activity as an acetylcholinesterase inhibitor, making it highly effective in pest control applications .
Mechanism of Action
Target of Action
Terbufos oxon sulfone, a derivative of Terbufos, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine in the synaptic cleft .
Mode of Action
This compound acts as a potent inhibitor of AChE . It binds to AChE, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the neurons, causing a range of symptoms from twitching to paralysis and even death .
Biochemical Pathways
The compound is activated by a biotransformation to a sulfone compound. This conversion can take place in the cellular environment but also in exposed organisms using the cytochrome P450 action . This conversion process makes the molecule much more efficient in binding with AChE .
Pharmacokinetics
For terbufos, it is known that it is excreted primarily through urine
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of symptoms, including twitching, paralysis, and in severe cases, death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terbufos oxon sulfone typically involves the oxidation of terbufos or its intermediate metabolites. One common method is the oxidation of terbufos sulfoxide using strong oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The starting material, terbufos, is first converted to terbufos sulfoxide through a controlled oxidation process. This intermediate is then further oxidized to this compound using industrial oxidizing agents and reactors designed for large-scale chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Terbufos oxon sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert it to higher oxidation state compounds.
Reduction: It can be reduced back to its sulfoxide or parent terbufos under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, dichloromethane.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Terbufos sulfoxide, terbufos.
Substitution: Various substituted organophosphates.
Scientific Research Applications
Terbufos oxon sulfone has several applications in scientific research:
Medicine: Research into its potential as a therapeutic agent for conditions involving acetylcholinesterase inhibition.
Comparison with Similar Compounds
Similar Compounds
Terbufos: The parent compound, also an organophosphate insecticide and nematicide.
Terbufos sulfoxide: An intermediate metabolite in the oxidation pathway of terbufos.
Terbufos sulfone: Another oxidation product of terbufos, similar in structure and function to terbufos oxon sulfone.
Uniqueness
This compound is unique due to its high potency as an acetylcholinesterase inhibitor and its specific chemical structure, which allows it to interact effectively with the enzyme. Its stability and reactivity also make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFYKRJAGQAHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037604 | |
Record name | Terbufos OA sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-15-6 | |
Record name | Terbufos oxon sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terbufos OA sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERBUFOS OXON SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.